

In-depth Technical Guide: (1S)-1-(3-chlorophenyl)ethanamine

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Compound of Interest

Compound Name: (S)-1-(3-chlorophenyl)ethanamine

Cat. No.: B1349709

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive technical overview of (1S)-1-(3-chlorophenyl)ethanamine, a chiral amine widely utilized as a building block in the synthesis of pharmaceutically active compounds. It details the compound's physicochemical properties, synthesis protocols, and its potential applications in drug discovery, with a focus on its relevance to central nervous system agents.

Compound Identification and Physicochemical Properties

(1S)-1-(3-chlorophenyl)ethanamine is a chiral primary amine. Its stereochemistry is crucial for its application in the synthesis of enantiomerically pure pharmaceutical ingredients, where a specific enantiomer is often responsible for the desired biological activity.

Official IUPAC Name: (1S)-1-(3-chlorophenyl)ethanamine[1].

Chemical Identifiers

Identifier	Value	Source
CAS Number	68297-62-1	[1] [2] [3]
Molecular Formula	C ₈ H ₁₀ ClN	[1] [3] [4]
PubChem CID	2507691	[1]
InChIKey	DQEYVZASLGNODGLURJTMIESA-N	[1]
Synonyms	(S)-1-(3-Chlorophenyl)ethylamine, (S)-3-Chloro- α -methylbenzylamine	

Physicochemical Data

The following table summarizes key quantitative properties of the compound, essential for experimental design and process development.

Property	Value	Unit	Notes / Source
Molecular Weight	155.62	g/mol	[1] [4]
Monoisotopic Mass	155.0501770	Da	[1]
Density	1.122 ± 0.06	g/cm ³	Predicted [4]
Boiling Point	112	°C	at 13 mm Hg [4]
Flash Point	112	°C	at 13 mm Hg [4]
pKa	8.73 ± 0.10	Predicted	
Appearance	Colorless to light yellow liquid		
Storage Temp.	2-8	°C	Under inert gas

Synthesis and Purification Protocols

The primary synthetic route to chiral amines like (1S)-1-(3-chlorophenyl)ethanamine is through the reductive amination of a corresponding ketone. This method is widely used for its efficiency and adaptability.

Experimental Protocol: Reductive Amination

This protocol outlines a general procedure for the synthesis of 1-(3-chlorophenyl)ethanamine from 1-(3-chlorophenyl)ethanone. To achieve the (S)-enantiomer specifically, a chiral auxiliary or a chiral reducing agent/catalyst system would be required in a stereoselective synthesis, or a resolution of the racemic mixture would be performed post-synthesis. For the purpose of this guide, a standard reductive amination is described.

Materials:

- 1-(3-chlorophenyl)ethanone
- Ammonium acetate or Ammonia in Methanol
- Sodium cyanoborohydride (NaBH_3CN) or a similar reducing agent (e.g., $\text{NaBH}(\text{OAc})_3$)
- Anhydrous Methanol
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- 1 M Sodium hydroxide (NaOH)
- Saturated sodium chloride solution (Brine)
- Anhydrous magnesium sulfate (MgSO_4)

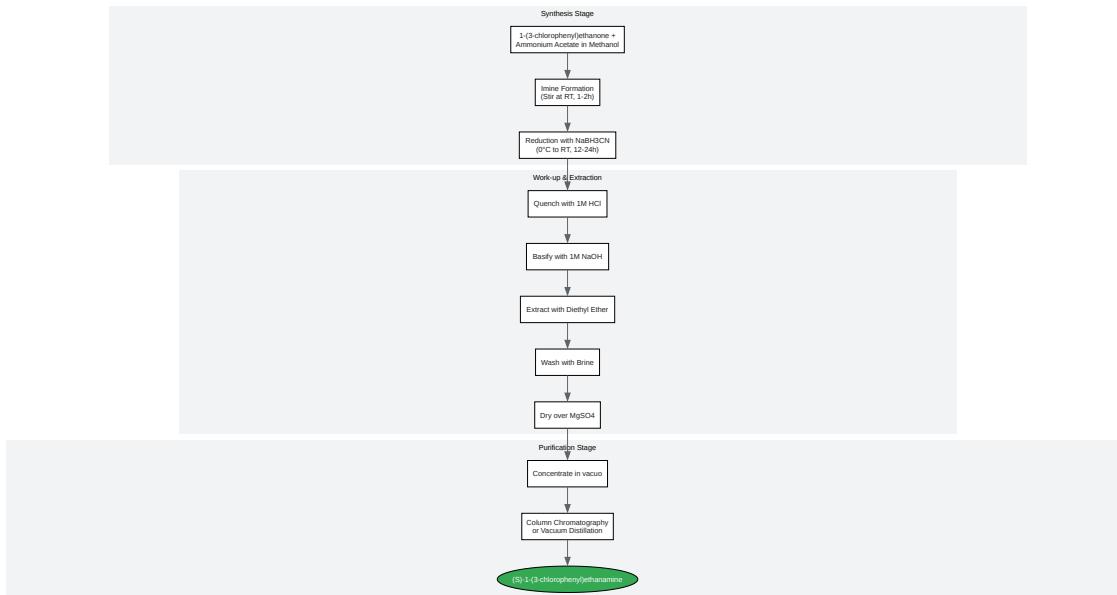
Procedure:

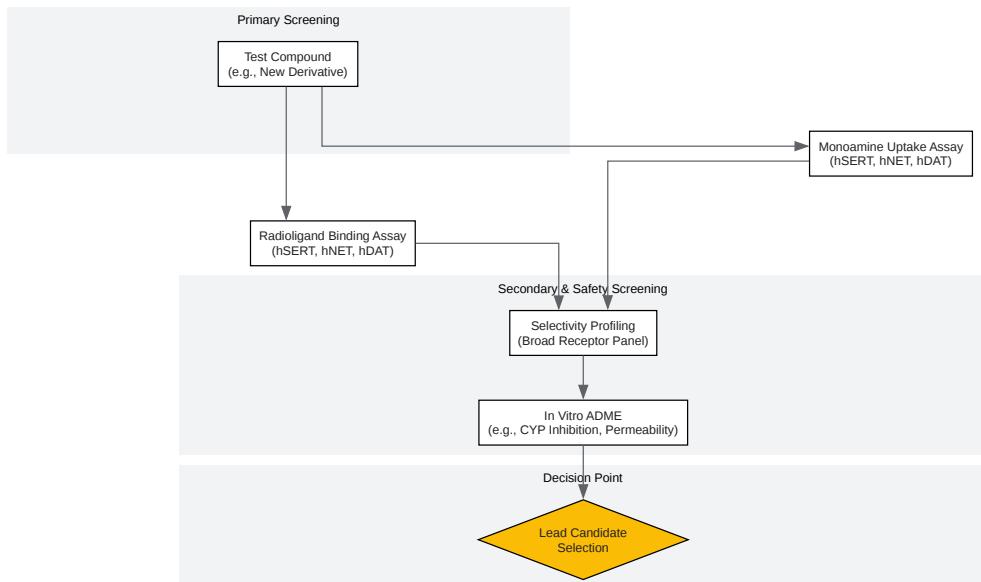
- **Imine Formation:** Dissolve 1-(3-chlorophenyl)ethanone (1.0 equivalent) in anhydrous methanol. Add ammonium acetate (approximately 10 equivalents). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or ^1H NMR^[5].

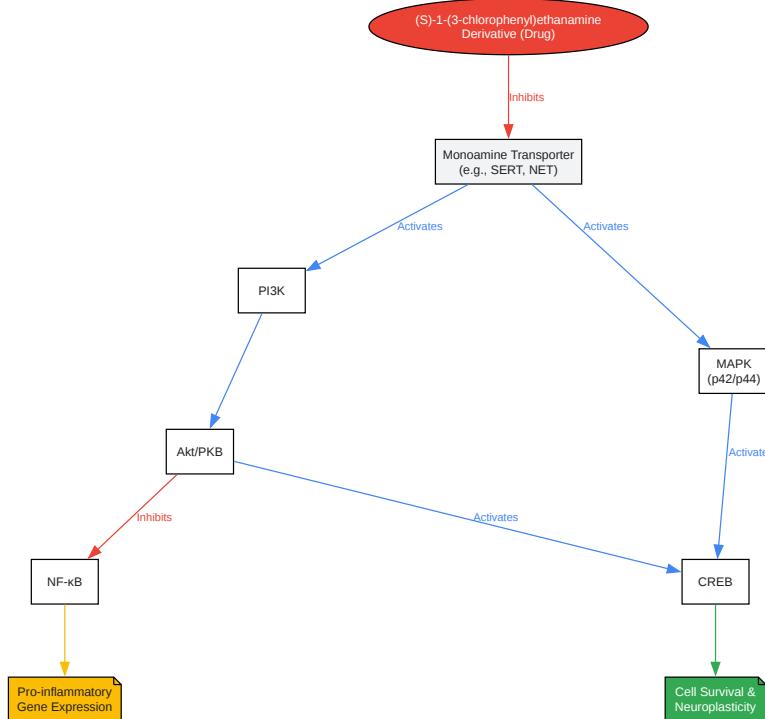
- Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium cyanoborohydride (1.5 equivalents) portion-wise, ensuring the temperature remains low.
- Reaction: Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction's completion by TLC, checking for the disappearance of the imine intermediate[5].
- Work-up (Quenching): Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH of the solution is approximately 2. This step neutralizes excess reducing agent. Stir for 30-60 minutes[5].
- Basification & Extraction: Basify the acidic aqueous mixture to a pH of ~10-11 using 1 M NaOH. Transfer the mixture to a separatory funnel and extract the product into diethyl ether (3x volume).
- Washing & Drying: Combine the organic layers and wash with brine to help break any emulsions and remove water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate.
- Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product, an oil, can be further purified by column chromatography on silica gel or by vacuum distillation to yield the pure amine.

Synthesis and Purification Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.





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References

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